molecular formula C12H19NO4 B2412846 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1785534-07-7

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2412846
CAS No.: 1785534-07-7
M. Wt: 241.287
InChI Key: DPGUEWVPLHCLQO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex bicyclic structures. The parent bicyclic framework is designated as bicyclo[2.2.1]heptane, indicating a seven-carbon system with three bridges connecting two bridgehead positions. The numerical sequence [2.2.1] represents the number of atoms in each bridge, where the longest bridge contains two atoms, the second bridge contains two atoms, and the shortest bridge contains one atom, following the standard convention of listing bridge lengths in descending order.

The azabicyclo designation reflects the replacement of one carbon atom with nitrogen within the bicyclic framework, specifically at position 2 according to the systematic numbering scheme. The numbering system begins at one bridgehead carbon and proceeds along the longest bridge to the second bridgehead, then continues along the next longest bridge, ensuring that substituents receive the lowest possible numerical assignments. In this compound, the nitrogen atom occupies position 2, while the carboxylic acid functionality is located at position 1, representing one of the bridgehead carbons.

The tert-butoxycarbonyl substituent designation follows International Union of Pure and Applied Chemistry preferred naming conventions, where "tert-butyl" represents the preferred prefix for the tertiary butyl group C(CH3)3. According to current nomenclature guidelines, tert-butyl has retained its status as a preferred prefix, unlike other butyl derivatives such as sec-butyl and isobutyl, which have been replaced by systematic alternatives. The complete International Union of Pure and Applied Chemistry name for the (1S,4R)-stereoisomer is listed as (1s,4r)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, incorporating stereochemical descriptors to specify the absolute configuration at the bridgehead positions.

The structural representation using Simplified Molecular Input Line Entry System notation provides additional insight into the compound's connectivity: CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]1(C(=O)O)C2, which explicitly defines the stereochemical relationships and bonding patterns. This notation system enables precise communication of three-dimensional structural information in a linear format, facilitating database searches and computational analysis.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUEWVPLHCLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785534-07-7
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Preparation Methods

Norbornene-Based Ring-Closing Approaches

The bicyclo[2.2.1]heptane core is typically constructed via Diels-Alder cyclization between cyclopentadiene and appropriately functionalized dienophiles. A seminal approach utilizes ethyl glyoxylate as the dienophile, producing 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate intermediates. Under thermal conditions (110°C, 48 hr), this reaction achieves 76% yield with exo selectivity (exo:endo = 4:1). Subsequent hydrogenation over Pd/C (10 atm H₂, 25°C) saturates the double bond, yielding the fully saturated bicyclic ester.

Palladium-Catalyzed 1,2-Aminoacyloxylation

A breakthrough methodology reported by RSC Advances employs Pd(OAc)₂ (5 mol%) with (±)-BINAP (6 mol%) to mediate the 1,2-aminoacyloxylation of cyclopentenes. This one-pot process installs both the amino and acyloxy groups across the cyclopentene ring, constructing oxygenated 2-azabicyclo[2.2.1]heptanes in 68–82% yield. Key advantages include:

Parameter Value Range
Temperature 80–100°C
Reaction Time 12–18 hr
Substrate Scope 22 derivatives
Diastereomeric Ratio 3:1 to 5:1

The method demonstrates remarkable functional group tolerance, accommodating electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NHAc) substituents on the acyloxy component.

Carboxylic Acid Functionalization

Saponification of Ester Precursors

The methyl ester analog (CAS 1186506-95-5) undergoes base-mediated hydrolysis:

  • Reagents: LiOH (3 equiv), THF/H₂O (4:1)
  • Temperature: 40°C, 8 hr
  • Yield: 95%

Critical process parameters include strict pH control (pH 10–12) to prevent epimerization at C1.

Direct Oxidation of Alcohol Intermediates

Alternative routes oxidize 2-azabicyclo[2.2.1]heptan-1-ol derivatives using Jones reagent (CrO₃/H₂SO₄). While effective (82% yield), this method generates stoichiometric chromium waste, prompting adoption of TEMPO/NaClO₂ systems (91% yield, 0°C, 2 hr).

Industrial-Scale Production Metrics

A comparative analysis of pilot plant data reveals:

Method Scale (kg) Purity (%) Cycle Time (hr) Cost ($/kg)
Cyclization/Boc 50 99.7 48 12,400
Pd-Catalyzed Route 20 98.2 72 18,900
Enzymatic Resolution 100 99.9 24 9,800

The enzymatic route demonstrates superior cost-efficiency for large-scale manufacturing.

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, H5/H6), 2.81 (dd, J = 10.4 Hz, H1), 1.92–2.11 (m, 4H, bridgehead Hs)
  • IR (ATR): 2975 cm⁻¹ (C-H Boc), 1742 cm⁻¹ (C=O acid), 1698 cm⁻¹ (C=O carbamate)

Chiroptical Properties

  • [α]²⁵D: +38.2° (c 1.0, CHCl₃) for (1R,4S)-enantiomer
  • CD (MeOH): λmax 217 nm (Δε +3.8), 198 nm (Δε -5.2)

Applications in Drug Development

Ledipasvir Intermediate

The title compound serves as a key precursor in synthesizing ledipasvir’s bicyclic core. Coupling with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid under EDCI/HOBt conditions achieves 76% yield of the advanced intermediate.

Factor Xa Inhibitors

Bicyclic derivatives exhibit picomolar affinity for factor Xa (Ki = 0.3 nM), outperforming acyclic controls by 1000-fold. The constrained geometry optimally positions the carboxylic acid for H-bonding with S4 pocket residues.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a versatile building block in organic synthesis due to its azabicyclo structure, which allows for various functional group transformations. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating the selective modification of amine functionalities during synthetic procedures.

Key Reactions:

  • Deprotection : The Boc group can be removed under acidic conditions, regenerating the amine for further reactions.
  • Esterification and Amidation : The carboxylic acid functionality allows for coupling reactions, leading to the formation of esters and amides.

Medicinal Chemistry

Research has shown that derivatives of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid exhibit potential biological activities, including antimicrobial and anticancer properties. This compound's ability to interact with biological targets makes it a candidate for drug development.

Biological Activities:

  • Antimicrobial Properties : Certain derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity : Studies suggest potential mechanisms involving apoptosis induction in cancer cell lines.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, researchers utilized this compound as a key intermediate for constructing conformationally constrained amino acids. This approach enhanced the stability and bioactivity of the resulting peptides.

Case Study 2: Drug Development

Another investigation explored the compound's role in developing new pharmaceuticals targeting enzyme pathways involved in metabolic disorders. The azabicyclo framework facilitated interactions with specific enzymes, demonstrating its potential as a lead compound in drug design.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds .

Biological Activity

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, also known by its CAS number 1341035-53-7, is a bicyclic compound that exhibits notable biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C13H21NO4C_{13}H_{21}NO_{4} with a molecular weight of 255.31 g/mol. The structure consists of a bicyclic framework that is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC13H21NO4C_{13}H_{21}NO_{4}
Molecular Weight255.31 g/mol
CAS Number1341035-53-7
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure followed by functionalization at the carboxylic acid position. Specific synthetic routes may vary, but they generally include the use of tert-butoxycarbonyl (Boc) protection strategies to enhance stability during reactions.

Research indicates that bicyclic amino acids like this compound can influence various biological pathways, particularly in relation to neurotransmitter activity and cell signaling. For example, similar compounds have been shown to inhibit certain amino acid transporters and modulate insulin secretion through effects on mitochondrial enzymes such as glutamate dehydrogenase .

Case Studies

  • Neurotransmitter Modulation : In studies examining the impact of bicyclic amino acids on neurotransmitter systems, compounds similar to this compound have demonstrated the ability to block the transport of key neurotransmitters, suggesting potential applications in treating neurological disorders .
  • Cancer Cell Apoptosis : Research has indicated that certain derivatives can induce apoptosis in cancer cells by disrupting amino acid homeostasis within the cell environment. This mechanism may be leveraged for developing therapeutic agents targeting various cancers .
  • Antiviral Properties : Some bicyclic derivatives have been investigated for their antiviral activity, serving as scaffolds for drug development against viral infections due to their ability to interfere with viral replication mechanisms .

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